Cas no 2228397-01-9 (4-(2-methylpyridin-4-yl)butanal)
4-(2-methylpyridin-4-yl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methylpyridin-4-yl)butanal
- EN300-1735579
- 2228397-01-9
-
- Inchi: 1S/C10H13NO/c1-9-8-10(5-6-11-9)4-2-3-7-12/h5-8H,2-4H2,1H3
- InChI Key: CFYCNWQBYHZAJT-UHFFFAOYSA-N
- SMILES: O=CCCCC1C=CN=C(C)C=1
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30Ų
4-(2-methylpyridin-4-yl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735579-0.05g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-0.1g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-0.25g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-0.5g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-1.0g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 1g |
$1485.0 | 2023-06-04 | ||
| Enamine | EN300-1735579-2.5g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-5.0g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 5g |
$4309.0 | 2023-06-04 | ||
| Enamine | EN300-1735579-10.0g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 10g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1735579-1g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1735579-5g |
4-(2-methylpyridin-4-yl)butanal |
2228397-01-9 | 5g |
$4309.0 | 2023-09-20 |
4-(2-methylpyridin-4-yl)butanal Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(2-methylpyridin-4-yl)butanal
Introduction to 4-(2-methylpyridin-4-yl)butanal (CAS No. 2228397-01-9)
4-(2-methylpyridin-4-yl)butanal, identified by the Chemical Abstracts Service Number (CAS No.) 2228397-01-9, is a significant compound in the realm of pharmaceutical and biochemical research. This aldehyde derivative features a unique structural motif comprising a butanal chain linked to a 2-methylpyridine ring, making it a valuable scaffold for the development of novel bioactive molecules.
The compound's molecular structure, characterized by its aldehyde functionality at the terminal carbon of the butyl group and a methyl-substituted pyridine ring at the fourth position, offers diverse possibilities for chemical modifications and biological interactions. Such structural features are particularly appealing in medicinal chemistry due to their potential to engage with biological targets through hydrogen bonding, hydrophobic interactions, and other recognition mechanisms.
In recent years, there has been growing interest in 4-(2-methylpyridin-4-yl)butanal as a key intermediate in synthesizing pharmacologically relevant molecules. Its pyridine core is a common pharmacophore found in numerous approved drugs, including antiviral, antibacterial, and anticancer agents. The presence of the aldehyde group provides a reactive site for further functionalization, enabling the construction of more complex derivatives with tailored biological activities.
One of the most compelling aspects of 4-(2-methylpyridin-4-yl)butanal is its utility in the synthesis of small molecule inhibitors targeting enzyme-catalyzed processes. For instance, researchers have explored its use in developing inhibitors of kinases and other enzymes involved in signal transduction pathways. The pyridine ring's ability to mimic natural substrates or transition states makes it an effective tool for designing molecules that can modulate enzyme activity.
Recent studies have highlighted the potential of 4-(2-methylpyridin-4-yl)butanal in the development of treatments for neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in preclinical models. Specifically, derivatives of this scaffold have shown promise in modulating neurotransmitter systems such as dopamine and serotonin, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases.
The synthesis of 4-(2-methylpyridin-4-yl)butanal typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include condensation reactions between appropriate aldehydes and ketones followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields.
In addition to its pharmaceutical applications, 4-(2-methylpyridin-4-yl)butanal has found utility in agrochemical research. Its structural motifs are reminiscent of those found in herbicides and fungicides, prompting investigations into its potential as a lead compound for developing novel crop protection agents. The compound's stability under various environmental conditions makes it a promising candidate for further exploration in this field.
The analytical characterization of 4-(2-methylpyridin-4-yl)butanal is critical for ensuring its purity and consistency in industrial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and assess its quality. These analytical methods provide detailed insights into the compound's molecular structure and purity profile.
The growing body of research on 4-(2-methylpyridin-4-yl)butanal underscores its significance as a versatile building block in drug discovery and material science. As synthetic methodologies continue to evolve, new derivatives with enhanced properties are likely to emerge, further expanding its applications across multiple domains. Collaborative efforts between academia and industry are essential to fully realize the potential of this compound and its derivatives.
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